molecular formula C15H15ClN2O B4219772 1-(4-Chloro-2-methylphenyl)-3-(4-methylphenyl)urea

1-(4-Chloro-2-methylphenyl)-3-(4-methylphenyl)urea

Cat. No.: B4219772
M. Wt: 274.74 g/mol
InChI Key: AKDAIADLEACSDI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea typically involves the reaction of 4-chloro-2-methylaniline with 4-methylaniline in the presence of a suitable reagent such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

  • Step 1: Formation of Isocyanate Intermediate

    • React 4-chloro-2-methylaniline with phosgene to form the corresponding isocyanate intermediate.
    • Reaction conditions: Anhydrous conditions, temperature around 0-5°C.
  • Step 2: Formation of Urea Derivative

    • React the isocyanate intermediate with 4-methylaniline to form N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea.
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

In industrial settings, the production of N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-methylphenyl)urea
  • N-(4-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea
  • N-(4-methylphenyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic rings can lead to distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-3-6-13(7-4-10)17-15(19)18-14-8-5-12(16)9-11(14)2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAIADLEACSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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